

# literature review on substituted 1,2,4-triazole-3-thiol derivatives

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## Compound of Interest

**Compound Name:** 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol

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## An In-depth Technical Guide on Substituted 1,2,4-Triazole-3-thiol Derivatives

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.<sup>[1][2]</sup> These five-membered heterocyclic compounds, containing three nitrogen atoms, exhibit a unique structure that allows for strong binding affinity to biological receptors and enzymes.<sup>[3]</sup> When substituted with a thiol group at the 3-position, these derivatives, existing in a thione-thiol tautomerism, gain an expanded profile of biological activities, making them a subject of intense research.<sup>[3][4]</sup> This technical guide provides a comprehensive literature review on the synthesis, biological activities, and structure-activity relationships of substituted 1,2,4-triazole-3-thiol derivatives for researchers, scientists, and drug development professionals.

## Synthesis of the 1,2,4-Triazole-3-thiol Scaffold

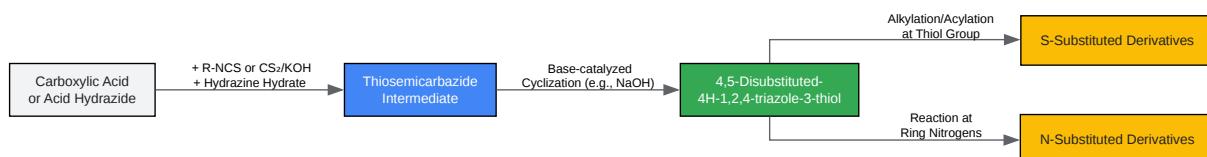
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is most commonly achieved through the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.<sup>[5]</sup> This multi-step process typically begins with the reaction of carboxylic acid hydrazides with isothiocyanates or carbon disulfide.<sup>[6][7][8]</sup>

### Key Synthetic Steps:

- **Hydrazide Formation:** Carboxylic acids are often first converted to their corresponding esters, which then react with hydrazine hydrate to form acid hydrazides.<sup>[4][8]</sup>

- Thiosemicarbazide Intermediate: The acid hydrazide is then treated with an appropriate isothiocyanate or with carbon disulfide in the presence of a base, followed by hydrazine hydrate, to yield a thiosemicarbazide or thiocarbohydrazide intermediate.[1][3][7]
- Cyclization: The thiosemicarbazide intermediate undergoes cyclization in a basic medium (e.g., sodium hydroxide or potassium hydroxide) to form the 4H-1,2,4-triazole-3-thiol ring.[7][8][9] High yields, sometimes up to 96%, can be achieved with these methods.[3]

Further modifications are often made at the exocyclic sulfur atom or the nitrogen atoms of the triazole ring to generate diverse libraries of compounds.[3][10]



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General synthetic workflow for 1,2,4-triazole-3-thiol derivatives.

## Biological Activities and Therapeutic Potential

Substituted 1,2,4-triazole-3-thiol derivatives are renowned for their broad spectrum of pharmacological activities.[3][6] Their unique chemical properties, including hydrogen bonding capacity and dipole character, allow them to interact with a wide range of biological targets.[11]

## Antimicrobial and Antifungal Activity

This class of compounds has been extensively investigated for its potent antimicrobial properties. Many derivatives show significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][5][10]

### Structure-Activity Relationship (SAR):

- The presence of electron-donating groups (e.g., -OH, -OCH<sub>3</sub>) on aryl substituents tends to enhance antimicrobial activity.[3]

- Compounds with a phenoxy moiety at the para-position of a phenyl ring have shown broad-spectrum antibacterial activity.[2]
- Derivatives featuring a 4-bromophenyl group have demonstrated potent activity against *Bacillus subtilis*.[12]
- Some Schiff base derivatives have exhibited antifungal activity superior to the standard drug ketoconazole, particularly against *Microsporum gypseum*.[1]

Table 1: Selected Antibacterial Activity of 1,2,4-Triazole-3-thiol Derivatives

Compound Type	Test Organism	MIC (µg/mL)	Reference
<b>Nalidixic acid-based azomethine</b>	<i>P. aeruginosa</i>	16	[12]
Nalidixic acid-based triazolothiadiazole (2-chloro subst.)	Various bacteria	16	[12]
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative	<i>B. subtilis</i>	31.25	[12]
4-amino-5-aryl-4H-1,2,4-triazole (4-trichloromethyl subst.)	<i>E. coli</i> , <i>B. subtilis</i> , <i>P. aeruginosa</i>	5	[12]
4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (hydroxy subst.)	<i>S. aureus</i>	16	[6]

| S-substituted derivatives | *E. coli*, *S. aureus*, *P. aeruginosa*, *C. albicans* | 31.25 - 62.5 | [10] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) The minimum inhibitory concentration (MIC) is typically determined using a broth microdilution method. A standardized suspension of the test microorganism is added to wells of a microtiter plate containing two-fold serial dilutions of the synthesized compounds. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[\[10\]](#)

## Anticancer Activity

The 1,2,4-triazole scaffold is a key pharmacophore in several established anticancer drugs like letrozole and anastrozole.[\[3\]](#)[\[13\]](#) Thiol-substituted derivatives have also demonstrated significant antiproliferative effects against various cancer cell lines, including melanoma, breast, and pancreatic cancer.[\[11\]](#)[\[13\]](#)[\[14\]](#)

Structure-Activity Relationship (SAR):

- Hydrazone derivatives bearing 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene moieties have shown high activity against multiple cancer cell lines.[\[11\]](#)
- A diflunisal derivative with a specific substitution pattern was found to be active against the colon carcinoma HCT-116 cell line.[\[9\]](#)
- Palladium complexes incorporating 1,2,4-triazole-3-thiones have shown significant cytotoxicity against the MCF-7 human breast cancer cell line.[\[9\]](#)
- A pyridine hybrid derivative with a 4-bromobenzylthio substituent showed the highest activity against a murine melanoma cell line.[\[15\]](#)

Table 2: Selected Anticancer Activity of 1,2,4-Triazole-3-thiol Derivatives

Compound Type	Cell Line	IC <sub>50</sub> / EC <sub>50</sub> (µM)	Reference
<b>Hydrazone derivatives</b>	<b>Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1)</b>	<b>2 - 17</b>	<b>[11]</b>
Diflunisal derivative (47f)	Colon Carcinoma (HCT-116)	6.2	[9]

| Pyridine hybrid (TP6) | Murine Melanoma (B16F10) | 41.12 | [15] |

Experimental Protocol: Cytotoxicity (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured with a spectrophotometer. The IC<sub>50</sub> value, the concentration required to inhibit 50% of cell growth, is then calculated.[11][15]

## Antiviral Activity

The 1,2,4-triazole ring is a key component of the broad-spectrum antiviral drug ribavirin.[16][17] Consequently, novel thiol derivatives are frequently explored for their antiviral potential against a wide range of DNA and RNA viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[16][18][19][20]

Structure-Activity Relationship (SAR):

- Enantiomers of 1,2,4-triazole-3-thiones with an R-configuration and electron-withdrawing substituents are potential candidates against influenza A (H1N1) viruses.[16]
- The lipophilicity of nucleoside derivatives of 1,2,4-triazole-3-thiones appears to correlate with increased antiviral activity and toxicity.[17]

- 3-phenacylthio-1-( $\beta$ -D-ribofuranosyl)-1,2,4-triazole has shown notable antiviral activity with a high selectivity index.[17]

## Enzyme Inhibition

The ability of 1,2,4-triazole-3-thiols to coordinate with metal ions in enzyme active sites makes them attractive candidates for enzyme inhibitors.[3] They have been investigated as inhibitors of various enzymes, including  $\alpha$ -glucosidase,  $\alpha$ -amylase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[21][22][23][24]

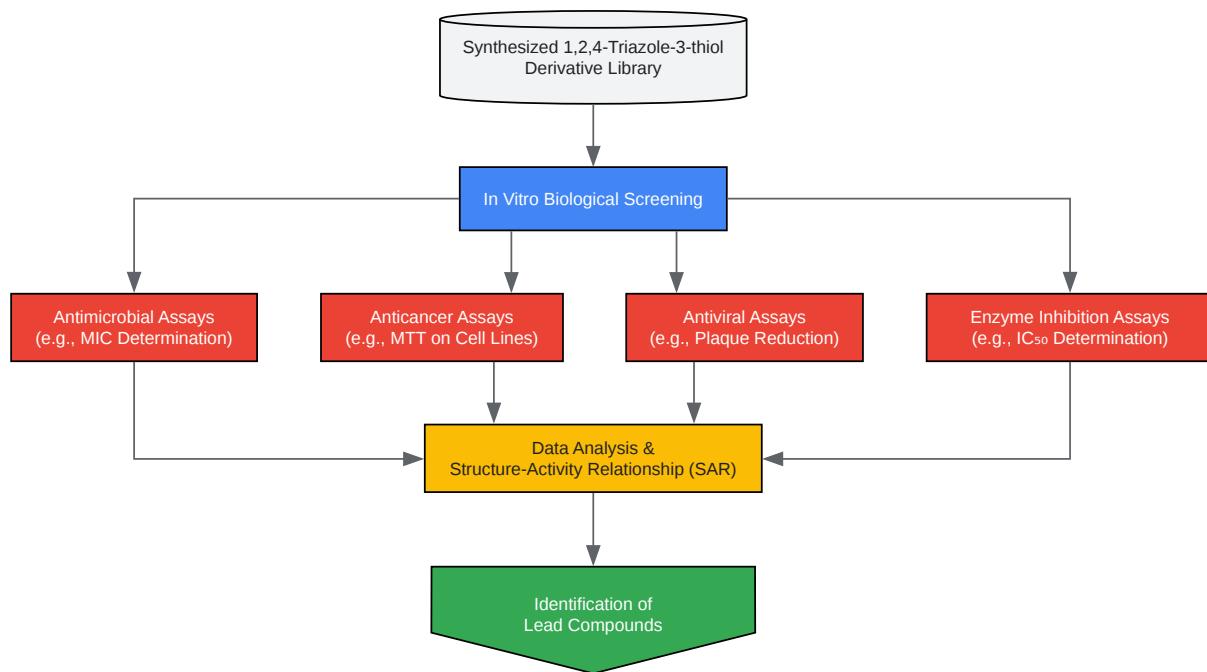
Structure-Activity Relationship (SAR):

- 4,5-diphenyl-1,2,4-triazole-3-thiol showed reversible inhibition of both  $\alpha$ -glucosidase and  $\alpha$ -amylase.[21]
- 5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol was a potent competitive inhibitor of hepatic  $\alpha$ -glucosidase.[21]
- Azinane analogues with methyl phenyl substituents were identified as potent inhibitors of AChE,  $\alpha$ -glucosidase, urease, and BChE.[23][24]

Table 3: Selected Enzyme Inhibition Activity of 1,2,4-Triazole-3-thiol Derivatives

Compound Type	Target Enzyme	K <sub>i</sub> / IC <sub>50</sub>	Inhibition Type	Reference
4,5-diphenyl-1,2,4-triazole-3-thiol	α-glucosidase	10 <sup>-5</sup> M (K <sub>i</sub> )	Competitive	<a href="#">[21]</a>
4,5-diphenyl-1,2,4-triazole-3-thiol	α-amylase	10 <sup>-5</sup> M (K <sub>i</sub> )	Non-competitive	<a href="#">[21]</a>
5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol	α-glucosidase	10 <sup>-5</sup> M (K <sub>i</sub> )	Competitive	<a href="#">[21]</a>
Azinane analogue (12d)	AChE	0.73 ± 0.54 μM (IC <sub>50</sub> )	N/A	<a href="#">[23]</a> <a href="#">[24]</a>

| Azinane analogue (12n) | α-glucosidase | 0.017 ± 0.53 μM (IC<sub>50</sub>) | N/A | [\[23\]](#)[\[24\]](#) |



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A typical workflow for the biological evaluation of novel compounds.

## Conclusion and Future Outlook

Substituted 1,2,4-triazole-3-thiol derivatives represent a versatile and highly promising class of heterocyclic compounds in drug discovery.[25] The relative ease of their synthesis and the potential for diverse substitutions at multiple positions on the scaffold allow for the creation of large compound libraries for biological screening.[3] The consistent demonstration of potent antimicrobial, anticancer, antiviral, and enzyme-inhibiting properties confirms their status as privileged structures in medicinal chemistry. Future research will likely focus on the development of derivatives with enhanced selectivity and reduced toxicity, the exploration of novel biological targets, and the use of computational tools for the rational design of next-generation 1,2,4-triazole-3-thiol-based therapeutic agents.[14][22]

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